[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride
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Description
“[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride” is a chemical compound with diverse applications in scientific research. This compound exhibits great potential as a precursor for the synthesis of various pharmacologically active molecules, making it invaluable in drug discovery and development. It has a CAS Number of 1286273-09-3 .
Molecular Structure Analysis
The molecular formula of this compound is C13H19ClN2.2ClH . The InChI code is 1S/C13H19ClN2.2ClH/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H . This information can be used to derive the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 311.68 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Pharmacodynamic and Pharmacokinetic Properties
Research on compounds structurally related to "[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride" such as Cisapride, a substituted piperidinyl benzamide, highlights their significance in facilitating or restoring motility across the gastrointestinal tract. Cisapride's mechanism of action, thought to involve the enhancement of acetylcholine release in the myenteric plexus, illustrates the potential of related compounds in treating gastrointestinal motility disorders without central depressant or antidopaminergic effects (McCallum, Prakash, Campoli-Richards, & Goa, 2012).
Neuropharmacological Applications
The study of dopamine D2 receptor ligands, including arylcyclohexylamines and derivatives, underscores the therapeutic potential in neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The identification of specific pharmacophoric areas critical for high D2 receptor affinity emphasizes the importance of structural analogues like "this compound" in developing novel treatments for these conditions (Jůza et al., 2022).
Metabolism and Drug Interactions
Research into the metabolism of arylpiperazine derivatives, which are clinically used for depression, psychosis, or anxiety treatment, has revealed extensive metabolic processes including CYP3A4-dependent N-dealkylation. These findings are crucial for understanding the systemic metabolism of "this compound" and its potential interactions with other pharmaceuticals, offering insights into optimizing therapeutic efficacy and safety (Caccia, 2007).
Environmental Toxicology
The presence of nitrosamines, such as N-nitrosodimethylamine (NDMA), in water technology has raised concerns due to their potent oxidizing and chlorinating properties. Studies focused on the reactions of these compounds with organic food constituents and their potential health risks highlight the need for research on related chemicals, including "this compound," to assess their environmental impact and safety (Fukayama, Tan, Wheeler, & Wei, 1986).
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKERFNWLCLMYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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